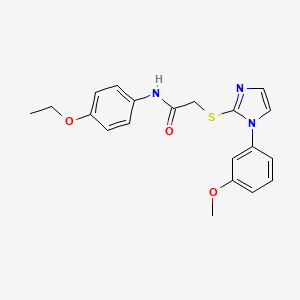![molecular formula C6H6ClF3O2S B2544966 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride CAS No. 2167111-82-0](/img/structure/B2544966.png)
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)bicyclo[111]pentane-1-sulfonyl chloride is a chemical compound known for its unique bicyclic structure and the presence of a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride typically involves the reaction of bicyclo[1.1.1]pentane derivatives with sulfonyl chloride reagents under controlled conditions. One common method includes the use of trifluoromethylation agents to introduce the trifluoromethyl group into the bicyclic structure, followed by sulfonylation to attach the sulfonyl chloride moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
化学反应分析
Types of Reactions
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls to achieve the desired transformation.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
科学研究应用
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its ability to introduce the trifluoromethyl group, which can enhance the biological activity and metabolic stability of drugs.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It is employed in the study of biological systems, particularly in the design of probes and inhibitors for biochemical pathways.
作用机制
The mechanism by which 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride exerts its effects involves the interaction of the sulfonyl chloride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity or function of the target molecule. The trifluoromethyl group can also influence the compound’s reactivity and stability, contributing to its overall mechanism of action.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-acetic Acid: This compound shares the bicyclic structure and trifluoromethyl group but differs in the functional group attached to the bicyclic core.
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl Fluoride: Similar in structure but with a sulfonyl fluoride group instead of a sulfonyl chloride group.
Uniqueness
3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to its analogs. This makes it particularly valuable in synthetic chemistry for introducing sulfonyl groups into complex molecules.
属性
IUPAC Name |
3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3O2S/c7-13(11,12)5-1-4(2-5,3-5)6(8,9)10/h1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXXVXLSXOONOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)S(=O)(=O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167111-82-0 |
Source


|
| Record name | 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
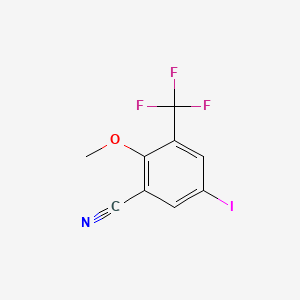
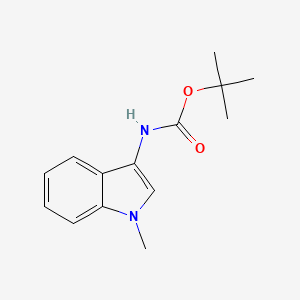
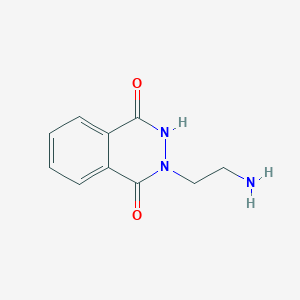

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one](/img/structure/B2544888.png)
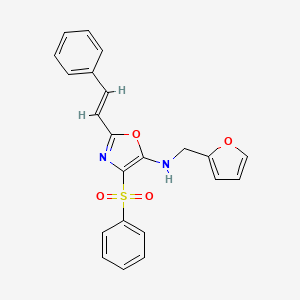
![ethyl 4-[2-({5-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2544890.png)
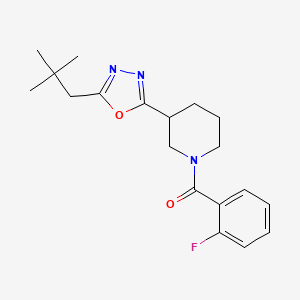
![{[2-(5-Chloro-2-methylphenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2544895.png)
![N-[2-(dimethylamino)ethyl]-N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2544896.png)
![2-chloro-N-[phenyl(thiophen-2-yl)methyl]acetamide](/img/structure/B2544898.png)
![2-[(4-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid](/img/structure/B2544899.png)
